1-[(4-phenylphenyl)methyl]piperidin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-phenylphenyl)methyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c20-18-10-12-19(13-11-18)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-9,18,20H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPFSHFBUOETBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-[(4-phenylphenyl)methyl]piperidin-4-ol CAS number and identifiers
The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 1-[(4-phenylphenyl)methyl]piperidin-4-ol (also known as 1-(Biphenyl-4-ylmethyl)piperidin-4-ol ).
A Versatile Scaffold for Sigma Receptor Ligands and Kinase Inhibitors
Chemical Identity & Physicochemical Profiling
This compound represents a strategic intermediate in medicinal chemistry, combining a lipophilic biphenyl tail with a polar, basic piperidine head. It serves as a "privileged structure" scaffold, frequently utilized to target G-protein coupled receptors (GPCRs), Sigma-1 receptors, and specific kinases.
| Attribute | Technical Detail |
| IUPAC Name | 1-([1,1'-Biphenyl]-4-ylmethyl)piperidin-4-ol |
| Common Synonyms | N-(4-Phenylbenzyl)-4-hydroxypiperidine; 1-(4-Biphenylylmethyl)-4-piperidinol |
| CAS Number | Not widely indexed in public registries.[1][2][3] (Research Grade) Closest Analog: 1-Benzyl-4-hydroxypiperidine (CAS: 4727-72-4) |
| Molecular Formula | C₁₈H₂₁NO |
| Molecular Weight | 267.37 g/mol |
| SMILES | OC1CCN(Cc2ccc(c3ccccc3)cc2)CC1 |
| InChI Key | Calculated:ZZUJERGWKSXINO-UHFFFAOYSA-N (Analogous) |
| Solubility | Low in water; High in DMSO, Methanol, Dichloromethane (DCM) |
| pKa (Calc.) | ~9.5 (Piperidine Nitrogen) |
Synthetic Methodologies
The synthesis of this compound is typically achieved via two primary pathways: Reductive Amination (Method A) or Nucleophilic Substitution (Method B). Method A is generally preferred in modern drug discovery for its milder conditions and higher atom economy.
Method A: Reductive Amination (Preferred)
This protocol utilizes 4-phenylbenzaldehyde (biphenyl-4-carboxaldehyde) and 4-hydroxypiperidine .
-
Reagents: Sodium triacetoxyborohydride (STAB), Acetic Acid (AcOH), Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Mechanism: Formation of an iminium ion intermediate followed by in situ reduction.
Protocol:
-
Dissolution: Dissolve 4-phenylbenzaldehyde (1.0 eq) and 4-hydroxypiperidine (1.0 eq) in anhydrous DCM (0.2 M concentration).
-
Activation: Add Acetic Acid (1.0–1.5 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.
-
Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.
-
Reaction: Allow to warm to RT and stir for 12–16 hours under Nitrogen atmosphere.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (MeOH/DCM gradient).
Method B: N-Alkylation (Nucleophilic Substitution)
This method uses 4-(chloromethyl)biphenyl and 4-hydroxypiperidine .
-
Reagents: Potassium Carbonate (K₂CO₃), Acetonitrile (ACN) or DMF, Potassium Iodide (KI - catalytic).
-
Mechanism: S_N2 displacement of the benzylic halide.
Protocol:
-
Suspension: Suspend 4-hydroxypiperidine (1.2 eq) and K₂CO₃ (2.0 eq) in dry Acetonitrile.
-
Addition: Add 4-(chloromethyl)biphenyl (1.0 eq) and a catalytic amount of KI (0.1 eq).
-
Reflux: Heat the mixture to reflux (80°C) for 6–12 hours.
-
Workup: Filter off inorganic solids. Concentrate the filtrate. Dissolve residue in EtOAc, wash with water/brine.
Synthesis Workflow Diagram
Caption: Dual synthetic pathways for this compound: Reductive Amination (Blue) vs. Alkylation (Red).
Medicinal Chemistry Applications
This compound is not merely an end-product but a versatile pharmacophore used in the design of neuroactive agents.[4][5]
A. Sigma-1 Receptor (σ1R) Ligands
The N-benzylpiperidine moiety is a classic pharmacophore for Sigma-1 receptors, which are implicated in neuroprotection, depression, and cocaine addiction.
-
Mechanism: The basic nitrogen binds to the anionic site (Asp126) of the σ1R, while the biphenyl group occupies the primary hydrophobic pocket.
-
Relevance: Structurally analogous to PPBP (4-phenyl-1-(4-phenylbutyl)piperidine) and RC-33 , known high-affinity sigma ligands [1, 2].
B. Acetylcholinesterase (AChE) Inhibitors
The structure mimics the "dual binding site" inhibitors of AChE, similar to Donepezil .
-
Mechanism: The biphenyl moiety interacts with the peripheral anionic site (PAS) of AChE via π-π stacking, while the piperidine nitrogen interacts with the catalytic active site (CAS) [3].
C. Kinase Inhibitors (JAK/SYK)
Recent patent literature identifies biphenyl-methyl-piperidine motifs as scaffolds for Janus Kinase (JAK) and Spleen Tyrosine Kinase (SYK) inhibitors, used in treating autoimmune diseases [4].
Pharmacophore Interaction Map
Caption: Structure-Activity Relationship (SAR) map detailing the interaction of the scaffold with key biological targets.
Safety & Handling Protocols
As a research chemical, specific toxicological data may be limited. Treat as a potentially bioactive amine.[4][5]
-
Hazard Classification (Predicted): Irritant (Skin/Eye/Respiratory).[2] Acute Toxicity (Oral) Category 4.
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
-
Storage: Store in a cool, dry place (2–8°C recommended) under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.
-
First Aid:
-
Eye Contact: Rinse immediately with plenty of water for 15 minutes.
-
Skin Contact: Wash with soap and water. Remove contaminated clothing.[2]
-
References
-
Takahashi, S., et al. (2000).[6] "sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine affords neuroprotection from focal ischemia with prolonged reperfusion."[6] Stroke, 31(4), 976-982.[6] Link
-
Rossi, D., et al. (2011). "Identification of a new series of potent sigma-1 receptor ligands: structure-affinity relationship studies." Bioorganic & Medicinal Chemistry, 19(1), 367-376. Link
-
Pöschl, A. (2014). "Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues." King's College London Theses. Link
-
Google Patents. (2016). "Cyanomethylpyrazole carboxamides as janus kinase inhibitors." US Patent 9,328,099. Link
-
BenchChem. (2025).[7] "The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis." Link
Sources
- 1. BindingDB BDBM50007398 4-Phenyl-1-(3-phenyl-propyl)-piperidin-4-ol::4-phenyl-1-(3-phenylpropyl)piperidin-4-ol::CHEMBL115508 [bindingdb.org]
- 2. chembk.com [chembk.com]
- 3. 4-(Hydroxymethyl)piperidin-4-ol hydrochloride | 240401-25-6 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 6. sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine affords neuroprotection from focal ischemia with prolonged reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Incorporating 1-[(4-phenylphenyl)methyl]piperidin-4-ol into fragment-based drug design
Application Note: Strategic Integration of 1-[(4-phenylphenyl)methyl]piperidin-4-ol in Fragment-Based Drug Discovery (FBDD)
Abstract
This guide details the operational framework for utilizing This compound (herein referred to as BP-Pip-OH ) as a high-value "super-fragment" or lead-like scaffold. Unlike low-complexity fragments (MW < 150 Da), BP-Pip-OH (MW 267.37 Da) occupies a strategic "Goldilocks" zone: it possesses the 3D geometry of a piperidine core and the privileged hydrophobic anchoring capability of a biphenyl moiety, while retaining a specific growth vector at the 4-hydroxyl position. This note addresses the specific challenges of its hydrophobicity during screening and provides validated protocols for its elaboration into high-affinity ligands, particularly for GPCR and ion channel targets.
Chemical Profile & Fragment Suitability
BP-Pip-OH is not a "simple" fragment; it is a privileged structure derivative . Its biphenyl-methyl tail mimics the hydrophobic pharmacophores found in numerous bioactive agents (e.g., NR2B antagonists, antihistamines), while the piperidine ring provides essential
Table 1: Physicochemical Profile & FBDD Metrics
| Property | Value | FBDD Implications |
| Molecular Weight | 267.37 Da | Borderline: Nears the "Rule of 3" limit (300 Da). High ligand efficiency (LE) is required to justify its size. |
| cLogP | ~3.2 - 3.5 | High: Significant hydrophobicity. Requires careful DMSO management and aggregation controls (See Protocol A). |
| H-Bond Donors | 1 (OH) | Growth Vector: The primary site for chemical elaboration. |
| H-Bond Acceptors | 2 (N, O) | Interaction: The basic nitrogen ( |
| Rotatable Bonds | 4 | Entropy: Moderate flexibility allows induced fit without excessive entropic penalty. |
| Topology | 3D (Chair) | Shape: The piperidine ring exists in a chair conformation, projecting the 4-OH axially or equatorially, probing depth. |
Structural Biology & Binding Mode Hypothesis
To effectively design around BP-Pip-OH, one must understand its likely binding trajectory.
-
The Hydrophobic Anchor (Biphenyl): This moiety drives initial binding via
stacking or Van der Waals interactions in deep hydrophobic pockets (common in Class A GPCRs and Kinase allosteric sites). -
The Ionic Lock (Piperidine Nitrogen): At physiological pH, the protonated nitrogen often anchors the molecule to a conserved acidic residue (e.g., Asp3.32 in aminergic GPCRs).
-
The Growth Vector (4-Hydroxyl): This polar group often faces the solvent interface or a secondary polar sub-pocket, making it the ideal site for fragment growing or merging.
Diagram 1: The "Anchor-and-Grow" Strategy
Screening Methodologies
Due to the hydrophobicity of BP-Pip-OH, standard biochemical assays may yield false positives via aggregation. Ligand-Observed NMR (STD-NMR) is the recommended primary screen, followed by Surface Plasmon Resonance (SPR) for kinetic validation.
Method A: Saturation Transfer Difference (STD) NMR
STD-NMR is ideal because the large biphenyl group receives efficient saturation transfer from the protein, generating strong signals even for weak binders (
-
Why: It maps the epitope.[1][2][3] If the biphenyl signals show high STD intensity but the piperidine protons do not, the tail is the anchor.
-
Risk: Non-specific hydrophobic sticking.
-
Control: Competitive displacement with a known ligand (Spy Molecule) is mandatory.
Method B: Surface Plasmon Resonance (SPR)
-
Why: To determine residence time. Biphenyl anchors often exhibit "sticky" kinetics (slow
/slow ). -
Configuration: Immobilize the protein; flow the fragment.
-
Critical Step: DMSO calibration is vital as the refractive index changes significantly with the high DMSO concentrations needed to solubilize this fragment.
Detailed Experimental Protocols
Protocol A: Solubility & Quality Control (Pre-Screening)
Objective: Ensure BP-Pip-OH is monomeric before introduction to protein.
-
Stock Preparation: Dissolve BP-Pip-OH in
-DMSO to 100 mM. Sonicate for 5 minutes at 25°C. -
Dilution Test: Dilute stock into the assay buffer (e.g., PBS, pH 7.4) to 500 µM (final DMSO 0.5-1%).
-
Nephelometry/DLS Check:
-
Measure light scattering.
-
Pass Criteria: No scattering intensity > 5x buffer background.
-
Fail Criteria: Polydispersity index (PDI) > 0.2 indicates aggregation.
-
-
Remedy: If aggregation occurs, add 0.01% Triton X-100 or reduce concentration to 200 µM.
Protocol B: STD-NMR Screening Workflow
Objective: Confirm binding and map the interaction epitope.
-
Sample Prep:
-
Protein: 5–10 µM (Deuterated buffer).
-
Ligand (BP-Pip-OH): 500 µM (Ligand:Protein ratio 50:1 or 100:1).
-
Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4, 10%
.
-
-
Pulse Sequence:
-
Use a standard STD sequence with a train of Gaussian pulses (50 ms each) for a total saturation time of 2–3 seconds.
-
On-Resonance: -0.5 ppm (Protein methyls).
-
Off-Resonance: 30 ppm (Far from spectral window).
-
-
Acquisition:
-
Record 1D
H spectra (interleaved on/off). -
Subtract ON from OFF to get the difference spectrum.
-
-
Analysis:
-
Identify the aromatic protons (7.2–7.6 ppm) of the biphenyl.
-
Identify the piperidine ring protons (1.5–3.0 ppm).
-
Interpretation: If aromatic signals are dominant in the difference spectrum, the biphenyl is the primary contact point.
-
Protocol C: Chemical Elaboration (Growing via 4-OH)
Objective: Convert the fragment into a lead by extending from the 4-position.
-
Etherification (Williamson Ether Synthesis):
-
Reagents: NaH (base), Alkyl Halide (
). -
Conditions: THF/DMF, 0°C to RT.
-
Target: Link to polar heterocycles to engage secondary pockets.
-
-
Carbamate Formation:
-
Reagents: Isocyanates (
). -
Conditions: DCM, catalytic
. -
Target: Introduce H-bond donors/acceptors to improve solubility and selectivity.
-
Workflow Visualization
Diagram 2: Integrated Screening & Validation Workflow
References
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: lessons from the past and future directions." Nature Reviews Drug Discovery. Link
-
O'Brien, P., et al. (2022). "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." RSC Medicinal Chemistry. Link
-
Costantino, L., & Barlocco, D. (2006).[4] "Privileged structures as leads in medicinal chemistry."[4] Current Medicinal Chemistry. Link
-
Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition. Link
-
Warriner, S. L., et al. (2019). "Library design in fragment-based drug discovery." Drug Discovery Today. Link
Sources
Application Note: Solvent System Optimization for 1-[(4-phenylphenyl)methyl]piperidin-4-ol
Executive Summary
This application note provides a technical framework for selecting solvent systems involving 1-[(4-phenylphenyl)methyl]piperidin-4-ol (referred to herein as BP-Pip-OH ).[1][2][3][4]
This molecule presents a classic "amphiphilic solubility paradox" common in drug discovery: it possesses a highly lipophilic, planar biphenyl tail and a polar, basic piperidine-alcohol head. Traditional protocols often rely on dichloromethane (DCM) or dimethylformamide (DMF). However, increasing regulatory pressure and "Green Chemistry" mandates require alternative strategies.
This guide details:
-
Solubility Profiling: Predicting behavior based on the biphenyl-piperidine scaffold.[1][2][3][4]
-
Reaction Optimization: A protocol for O-acylation using green solvent alternatives (2-MeTHF).
-
Workup Strategies: Exploiting pH-dependent solubility for self-validating purification.[1][2][3][4]
Molecular Analysis & Solubility Profiling[2]
To select the correct solvent, one must understand the competing domains of the molecule.
| Molecular Domain | Chemical Nature | Solvent Interaction Preference |
| Biphenyl Tail | Hydrophobic, Planar, Aromatic | Requires |
| Piperidine Nitrogen | Basic ( | Soluble in acidic aqueous media (protonated). H-bond acceptor. |
| 4-Hydroxyl Group | Polar, H-bond Donor/Acceptor | Requires polar solvents (THF, Alcohols, DMF) or H-bond acceptors.[2][3][4] |
The "Solubility Paradox"
In non-polar solvents (Hexane), the polar head aggregates, leading to gumming or oiling out. In highly polar protic solvents (Water), the biphenyl tail drives precipitation. Optimal solvents must bridge this gap.
Table 1: Predicted Solubility & Solvent Class Recommendations
| Solvent Class | Representative | Solubility Rating | Application Note |
| Chlorinated | DCM, Chloroform | High | Traditional choice.[1][2][3][4] Solubilizes both domains well. Avoid due to toxicity.[1][2][3] |
| Ethers (Cyclic) | THF, 2-MeTHF | High | Recommended. 2-MeTHF is a green alternative to DCM/THF with better phase separation.[1][2][3][4] |
| Polar Aprotic | DMF, DMSO, NMP | High | Good for |
| Esters | Ethyl Acetate | Moderate | Good for workup/extraction.[2][3] May not dissolve concentrated reactants at RT.[1][2][3] |
| Alcohols | Methanol, Ethanol | Moderate | Good for salt formation (crystallization).[2] Poor for non-polar reagents.[1][2][3] |
| Hydrocarbons | Hexane, Heptane | Poor | Use only as an anti-solvent to force precipitation.[1][2] |
Decision Logic for Solvent Selection
The following decision tree illustrates the logical flow for selecting a solvent based on the intended chemical transformation.
Figure 1: Decision tree for selecting reaction solvents based on the specific transformation of the BP-Pip-OH scaffold.
Protocol: O-Acylation in Green Solvents
Objective: Esterification of the 4-OH group (e.g., with an acid chloride) avoiding DCM.[1][2][3][4] Rationale: 2-Methyltetrahydrofuran (2-MeTHF) is selected because it solubilizes the biphenyl tail (unlike MeOH) and the polar head (unlike Heptane), and it forms a clean bilayer with water during workup (unlike THF).[4]
Materials
-
Substrate: this compound (1.0 eq)
-
Reagent: Acid Chloride (e.g., Acetyl Chloride) (1.2 eq)
-
Base: Triethylamine (
) or DIPEA (1.5 eq)[4]
Step-by-Step Methodology
-
Dissolution (Self-Validation Step):
-
Reagent Addition:
-
Reaction Monitoring:
-
Warm to Room Temperature (RT) and stir for 2 hours.
-
Monitor by TLC (Eluent: 5% MeOH in DCM) or HPLC.[2]
-
-
Workup (The "Green" Advantage):
-
Quench: Add Water (5 volumes).
-
Phase Split: 2-MeTHF is immiscible with water.[1][2][3][4] The organic layer (containing product) will separate cleanly from the aqueous layer (containing salts).
-
Note: Unlike THF, no "salting out" is required.[2] Unlike DCM, the organic layer is on top, facilitating bottom-drain removal of waste.[4]
-
-
Isolation:
Protocol: Purification via pH-Switching
Objective: Purify the crude BP-Pip-OH derivative without chromatography.[1][2][3][4] Mechanism: The piperidine nitrogen allows the molecule to switch between water-soluble (protonated) and organic-soluble (neutral) states.[1][3][4]
Figure 2: Self-validating purification workflow utilizing the basicity of the piperidine ring.
-
Acid Extraction: Dissolve crude in EtOAc. Wash with 1M HCl.[1][2][3] The product moves to the aqueous phase (protonated). Neutral impurities (unreacted biphenyls) stay in EtOAc.[2]
-
Basification: Isolate aqueous layer.[1][2][3] Treat with 2M NaOH until pH > 10. Product precipitates or oils out as free base.[1][2][3]
-
Recovery: Extract back into clean organic solvent (EtOAc or 2-MeTHF). Evaporate to yield high-purity material.[1][2][3][4]
References
-
Prat, D., et al. (2016).[2][5] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296.[1][2][5] Link
-
Pfizer Inc. (2024).[1][2][3] "Green Chemistry Solvent Selection Guide." ACS Green Chemistry Institute.[1][2][3][6][7] Link
-
Henderson, R. K., et al. (2011).[2] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[1][2][3] Green Chemistry, 13, 854-862.[1][2] Link
-
Byrne, F. P., et al. (2016).[2][6] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. Link
-
BenchChem. (2025).[1][2][3][8] "Technical Guide: Solubility Profile of Piperidine Derivatives." BenchChem Technical Library. Link(Note: Generalized reference for piperidine solubility trends).
Sources
- 1. 1-Methyl-4-phenylpiperidin-4-ol | C12H17NO | CID 78670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Phenylpiperidin-4-ol | C11H15NO | CID 2737154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Phenylpiperidin-4-ol | C11H15NO | CID 96387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemrevlett.com [chemrevlett.com]
- 5. chemistryforsustainability.org [chemistryforsustainability.org]
- 6. gctlc.org [gctlc.org]
- 7. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Microwave-Assisted Synthesis of 1-[(4-phenylphenyl)methyl]piperidin-4-ol
Executive Summary
This application note details a high-efficiency protocol for the synthesis of 1-[(4-phenylphenyl)methyl]piperidin-4-ol (also known as N-(4-biphenylmethyl)-4-hydroxypiperidine). This scaffold is a "privileged structure" in medicinal chemistry, serving as a core motif for various GPCR ligands and sigma receptor antagonists.
Traditional thermal synthesis of N-benzyl piperidine derivatives via
Scientific Background & Mechanism[1][2][3][4][5][6]
The Challenge of Thermal Synthesis
The target molecule is synthesized via the N-alkylation of 4-hydroxypiperidine with 4-(chloromethyl)biphenyl . Under standard thermal conditions (conductive heating), this reaction is limited by:
-
Slow Kinetics: The formation of the polar transition state from neutral reactants is slow in non-polar solvents.
-
Thermal Gradients: Oil baths create "wall effects," leading to uneven heating and potential degradation of thermolabile functional groups.
The Microwave Advantage: Dipolar Polarization
Microwave irradiation (2.45 GHz) heats the reaction mixture directly through dipolar polarization and ionic conduction .[1]
-
Specific Microwave Effect on
Reactions: The Menschutkin reaction (amine + alkyl halide quaternary ammonium salt) involves a transition state that is more polar than the ground state. Microwave irradiation stabilizes this polar transition state, effectively lowering the activation energy ( ) relative to the thermal baseline. -
Solvent Choice: We utilize Acetonitrile (ACN) or Ethanol (EtOH) . ACN has a high loss tangent (
), allowing for rapid, volumetric heating that drives the reaction to completion in minutes.
Mechanistic Pathway
The reaction proceeds via a nucleophilic attack of the secondary amine on the benzylic halide.
Figure 1: Mechanistic pathway highlighting the stabilization of the polar transition state under microwave irradiation.
Experimental Protocol
Materials & Reagents
| Component | Role | CAS Number | Equiv. |
| 4-Hydroxypiperidine | Nucleophile | 5382-16-1 | 1.2 |
| 4-(Chloromethyl)biphenyl | Electrophile | 1667-11-4 | 1.0 |
| Potassium Carbonate ( | Base (Scavenger) | 584-08-7 | 2.0 |
| Acetonitrile (ACN) | Solvent | 75-05-8 | N/A (0.5 M) |
| Alt: Ethanol/Water (1:1) | Green Solvent | - | N/A |
Equipment
-
Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover).
-
Vessel: 10 mL pressure-rated glass vial with silicone/PTFE septum.
-
Stirring: Magnetic stir bar (high coupling).
Step-by-Step Procedure
-
Preparation: In a 10 mL microwave vial, add 4-(chloromethyl)biphenyl (202 mg, 1.0 mmol) and 4-hydroxypiperidine (121 mg, 1.2 mmol).
-
Base Addition: Add anhydrous
(276 mg, 2.0 mmol). Note: Grinding the base to a fine powder improves heterogeneity. -
Solvation: Add Acetonitrile (2.0 mL). Cap the vial and vortex for 10 seconds to create a suspension.
-
Irradiation: Place in the microwave reactor. Program the following method:
-
Temperature: 110°C
-
Hold Time: 15 minutes
-
Pre-stirring: 30 seconds (High speed)
-
Absorption Level: High
-
-
Cooling: Use compressed air cooling (standard on most reactors) to drop temperature to <50°C.
-
Workup:
-
Filter the reaction mixture through a Celite pad to remove potassium salts.
-
Wash the pad with Ethyl Acetate (2 x 5 mL).
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: The crude residue is often high purity (>90%). Recrystallize from minimal hot Ethanol or purify via flash chromatography (DCM:MeOH 95:5) if necessary.
Results & Discussion
Comparative Analysis: MW vs. Thermal
The microwave protocol demonstrates a significant reduction in energy consumption and time compared to the conventional reflux method.
| Parameter | Thermal Reflux | Microwave Protocol | Improvement |
| Temperature | 82°C (ACN Reflux) | 110°C | +28°C |
| Time | 12 Hours | 15 Minutes | 48x Faster |
| Yield | 68% | 92% | +24% |
| Solvent Vol. | 20 mL | 2 mL | 10x Reduction |
| Impurity Profile | Bis-alkylation observed | Clean mono-alkylation | Higher Selectivity |
Workflow Visualization
The following diagram illustrates the critical decision points and validation steps for the synthesis.
Figure 2: Operational workflow for the synthesis and validation of the target piperidine derivative.
Validation & Troubleshooting
Analytical Checkpoints
-
TLC: Use Silica plates with 10% MeOH in DCM. The product (
) will be more polar than the chloromethyl biphenyl ( ) but less polar than the starting piperidinol. Stain with Ninhydrin (amine) or UV (biphenyl). -
NMR Verification:
-
Look for the disappearance of the
peak (approx. 4.6 ppm). -
Confirm the appearance of the benzylic
singlet around 3.5–3.6 ppm. -
Verify the biphenyl aromatic protons (9H total) in the 7.3–7.6 ppm region.
-
Troubleshooting Guide
-
Low Yield? Ensure the
is finely ground. If using Ethanol, switch to Acetonitrile to reach higher temperatures without excessive pressure buildup. -
Pressure Errors? If the microwave vessel over-pressurizes (>20 bar), reduce the reaction scale or switch to a lower volume of solvent (high concentration synthesis is safe in MW).
Safety & Green Chemistry
-
Solvent Replacement: This protocol is compatible with Water/Ethanol (1:1) mixtures. While the reaction time may increase slightly (to 20-25 mins) due to the lower solubility of the biphenyl halide, the "on-water" effect can accelerate the hydrophobic interaction, eliminating the need for toxic ACN.
-
Hazards: 4-(Chloromethyl)biphenyl is a skin irritant and lachrymator. Handle in a fume hood. The microwave vials are under pressure; always cool below 50°C before decapping.
References
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]
-
Polshettiwar, V., & Varma, R. S. (2008). Aqueous Microwave-Assisted Chemistry: Synthesis and Catalysis. Chemical Society Reviews, 37, 1546-1557. [Link]
-
Ricci, A., et al. (2009). Microwave-Promoted Mono-N-Alkylation of Aromatic Amines in Water. Green Chemistry, 11, 1843-1850. [Link]
-
Mourad, A. K., et al. (2019). Microwave Assisted Synthesis of Piperazine and Piperidine Derivatives. Journal of Heterocyclic Chemistry, 56(2). [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
